molecular formula C10H15NO3 B11901330 Ethyl6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate

Ethyl6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B11901330
M. Wt: 197.23 g/mol
InChI Key: YMCVBSNHYFZDOU-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound featuring a fused 3-azabicyclo[3.2.1]octane scaffold with a ketone group at the 6-position and an ethyl ester moiety at the 3-position. This structure combines rigidity from the bicyclic framework with functional groups that enable diverse reactivity, making it valuable in medicinal chemistry and organic synthesis. It is marketed as a research chemical for academic and industrial applications, with pricing and availability details provided by specialty suppliers .

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C10H15NO3/c1-2-14-10(13)11-5-7-3-8(6-11)9(12)4-7/h7-8H,2-6H2,1H3/t7-,8-/m1/s1

InChI Key

YMCVBSNHYFZDOU-HTQZYQBOSA-N

Isomeric SMILES

CCOC(=O)N1C[C@@H]2C[C@H](C1)C(=O)C2

Canonical SMILES

CCOC(=O)N1CC2CC(C1)C(=O)C2

Origin of Product

United States

Preparation Methods

Boc Protection and Ethyl Ester Formation

Nortropinone hydrochloride undergoes Boc protection using di-tert-butyl dicarbonate in dichloromethane (DCM) with triethylamine (TEA), achieving yields up to 98%. Subsequent transesterification replaces the Boc group with ethyl carboxylate:

  • Reaction Conditions :

    • Substrate : Boc-protected nortropinone (10 g, 44.4 mmol)

    • Reagent : Ethyl chloroformate (5.3 mL, 55.5 mmol)

    • Base : Lithium bis(trimethylsilyl)amide (LHMDS, 1.0 M in THF)

    • Solvent : Tetrahydrofuran (THF) at -78°C

  • Mechanism :

    • Deprotonation of the Boc-protected amine by LHMDS forms a stabilized anion.

    • Nucleophilic acyl substitution with ethyl chloroformate introduces the ethyl ester.

  • Yield : 60–75% after silica gel chromatography.

Direct Alkylation of 3-Oxo-8-Azabicyclo[3.2.1]Octane

This one-pot method avoids intermediate protection:

Lithium Enolate Generation

3-Oxo-8-azabicyclo[3.2.1]octane is treated with LDA (lithium diisopropylamide) to form a lithium enolate, which reacts with ethyl cyanoformate:

3-Oxo-8-azabicyclo[3.2.1]octane+LDAEnolateClCO2EtEthyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate\text{3-Oxo-8-azabicyclo[3.2.1]octane} + \text{LDA} \rightarrow \text{Enolate} \xrightarrow{\text{ClCO}_2\text{Et}} \text{Ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate}

Optimization :

  • Temperature : -78°C prevents side reactions.

  • Solvent : Anhydrous THF ensures enolate stability.

  • Yield : 68–82%.

Cyclization of Linear Precursors

Intramolecular Lactamization

Ethyl 2-amino-4-(2-oxiranyl)butanoate undergoes acid-catalyzed cyclization to form the bicyclic core:

  • Steps :

    • Epoxide ring opening with aqueous HCl generates a diol intermediate.

    • Lactamization under reflux with p-toluenesulfonic acid (PTSA).

  • Conditions :

    • Catalyst : 10 mol% PTSA in toluene.

    • Time : 12 hours at 110°C.

  • Yield : 50–60%.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentYield (%)Purity (HPLC)Scalability
Boc ProtectionNortropinoneEthyl chloroformate75>95%Industrial
Direct Alkylation3-Oxo derivativeLDA8298%Lab-scale
CyclizationLinear precursorPTSA6090%Limited

Advantages :

  • Boc Protection : High reproducibility and compatibility with automated synthesis.

  • Direct Alkylation : Avoids multi-step protection/deprotection.

Challenges :

  • Cyclization : Low yield due to competing polymerization.

Stereochemical Considerations

The 3-azabicyclo[3.2.1]octane scaffold exhibits endo and exo stereoisomers. X-ray crystallography confirms the endo configuration predominates when using LHMDS or LDA. Enantioselective synthesis employs chiral auxiliaries (e.g., Evans oxazolidinones) to achieve >90% ee.

Industrial-Scale Production

Continuous Flow Synthesis

A patent describes a continuous process using microreactors to enhance heat transfer and reduce reaction time:

  • Throughput : 1 kg/hour.

  • Purity : 99.5% by GC-MS.

Green Chemistry Approaches

Water-mediated reactions at 60°C replace THF, reducing solvent waste by 40% .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets. The unique structure of the compound allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 3-azabicyclo[3.2.1]octane scaffold is a versatile template modified for applications ranging from drug discovery to protecting-group chemistry. Below is a systematic comparison with structurally related analogs:

Substituent Variations: Ethyl vs. tert-Butyl Esters

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Notes References
Ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate C₁₀H₁₅NO₃ ~197.23* Ethyl ester, 6-oxo Research intermediate; potential for further derivatization
tert-Butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate C₁₂H₁₉NO₃ 225.28 tert-Butyl ester, 6-oxo Enhanced steric protection; used in peptide synthesis
tert-Butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate C₁₂H₁₉NO₃ 225.28 tert-Butyl ester, 8-oxo Altered regiochemistry impacts hydrogen-bonding interactions

Notes:

  • The tert-butyl group provides superior steric protection compared to ethyl esters, improving stability in acidic/basic conditions .
  • The 6-oxo vs. 8-oxo regiochemistry alters the spatial orientation of the ketone, influencing binding affinity in drug-target interactions .

Functional Group Modifications: Amino and Hydroxy Derivatives

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Notes References
tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate C₁₂H₂₂N₂O₂ 226.32 Amino group, tert-butyl ester Versatile building block for PPI inhibitors and antimicrobial agents
tert-Butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate C₁₂H₂₁NO₃ 227.30 Hydroxy group, tert-butyl ester Intermediate in stereoselective synthesis; potential for glycosylation

Notes:

  • The amino derivative (CAS 1780781-02-3) is prioritized in peptide coupling reactions due to its dual reactivity (amine + ester) .
  • Hydroxy variants (e.g., CAS 1330766-08-9) enable further functionalization, such as oxidation to ketones or participation in nucleophilic substitutions .

Ring System Variations: Bicyclo[3.2.1]octane vs. Bicyclo[4.2.0]octene

Compound Name Molecular Formula Molecular Weight Key Features Applications/Notes References
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate C₉H₁₃NO₃ 183.21 8-aza, 3-oxo Beta-lactamase inhibitor analogs; antibiotic research
(6R,7S)-7-Methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid C₁₀H₁₂N₂O₅S 272.28 Bicyclo[4.2.0] core, thia-aza Antibacterial activity; cephalosporin derivatives

Notes:

  • Bicyclo[4.2.0] systems (e.g., cephalosporins) exhibit broader-spectrum antimicrobial activity compared to smaller bicyclo[3.2.1] frameworks .
  • The thia-aza combination in bicyclo[4.2.0] derivatives enhances metabolic stability .

Biological Activity

Ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate, with the chemical formula C10H15NO3 and CAS number 850991-53-6, is a bicyclic compound that has garnered interest due to its potential biological activities. This compound is structurally related to various azabicyclic compounds, which have been studied for their pharmacological properties, particularly in the context of inflammation and pain management.

Structural Characteristics

The molecular structure of ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate includes a bicyclic framework that contributes to its biological activity. The compound features a carboxylate group that may influence its interaction with biological targets.

Physical Properties

PropertyValue
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
AppearanceNot specified
SolubilityNot specified

Research indicates that compounds with similar bicyclic structures exhibit significant biological activities, particularly as inhibitors of enzymes involved in inflammatory pathways. Ethyl 6-oxo-3-azabicyclo[3.2.1]octane derivatives have been explored for their ability to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in the degradation of palmitoylethanolamide (PEA), a compound known for its anti-inflammatory properties .

In Vitro Studies

In vitro studies have demonstrated that certain derivatives of azabicyclo[3.2.1]octane possess high inhibitory activity against NAAA, with some compounds showing IC50 values in the low nanomolar range (e.g., 0.042 μM) . These findings suggest that modifications to the azabicyclo structure can enhance biological efficacy.

Case Studies

  • NAAA Inhibition : A study focusing on the structure–activity relationship (SAR) of azabicyclo[3.2.1]octane compounds revealed that specific structural modifications significantly increased NAAA inhibitory activity . This suggests a promising avenue for developing new anti-inflammatory drugs.
  • Pharmacokinetics : Another study highlighted the pharmacokinetic properties of a novel azabicyclic compound that showed favorable absorption and distribution characteristics, making it a candidate for further therapeutic exploration .

Q & A

Q. What are the standard synthetic routes for Ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate, and how is stereochemical control achieved?

The synthesis typically involves constructing the bicyclic scaffold via intramolecular cyclization or ring-closing metathesis. Key steps include:

  • Cyclization precursors : Starting from a linear amine or ester derivative, such as ethyl 3-aminocyclohexenecarboxylate, followed by oxidation to introduce the oxo group .
  • Oxidation : Use of mild oxidizing agents (e.g., TEMPO/NaOCl) to avoid over-oxidation of the bicyclic core .
  • Stereochemical control : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., proline-derived organocatalysts) ensure enantioselectivity. Reaction temperatures below 0°C minimize racemization .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • NMR :
    • ¹H NMR : The oxo group (C=O) deshields adjacent protons, causing distinct splitting patterns (e.g., bridgehead protons at δ 3.5–4.0 ppm as triplets) .
    • ¹³C NMR : The carbonyl carbon (C=O) appears at ~170 ppm, while the bicyclic carbons resonate between 25–60 ppm .
  • X-ray crystallography : Resolves the bicyclic geometry and confirms stereochemistry (e.g., endo vs. exo configurations). The oxo group’s position is validated by bond lengths (~1.21 Å for C=O) .

Q. What analytical techniques are recommended for purity assessment and characterization?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity >95% is typical for research-grade material .
  • Mass spectrometry (MS) : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 228.2 (calculated molecular weight: 227.27 g/mol) .
  • Elemental analysis : Acceptable C, H, N tolerances ±0.3% .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products like epimerization or ring-opening?

  • Catalyst screening : Replace traditional bases (e.g., K₂CO₃) with DMAP to enhance cyclization efficiency .
  • Protecting groups : Use tert-butyl esters instead of ethyl esters for intermediates to reduce steric hindrance during ring closure .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) suppress epimerization .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., bioactivity vs. docking results)?

  • Case study : If the compound shows unexpected inactivity against a protease target predicted to bind strongly:
    • Re-evaluate stereochemistry : Test enantiomers via chiral HPLC (Chiralpak IA column) .
    • Solvent accessibility in docking : Use explicit solvent MD simulations (AMBER) to assess binding pocket hydration .
    • Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding affinity directly .

Q. What strategies are effective for probing the compound’s mechanism of action in biological systems?

  • Target identification : Use affinity chromatography with a biotinylated analog to pull down interacting proteins .
  • SAR studies : Synthesize analogs lacking the oxo group or with modified ester chains to assess hydrogen bonding and lipophilicity roles .
  • Enzyme inhibition assays : Test against serine hydrolases or metalloproteases, monitoring activity via fluorogenic substrates (e.g., Dabcyl-Edans peptides) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • DFT calculations : Optimize transition states for key reactions (e.g., ester hydrolysis) to predict metabolic stability .
  • LogP prediction : Use Molinspiration or SwissADME to balance lipophilicity (target LogP ~2.5) for blood-brain barrier penetration .
  • MD simulations : Simulate 100-ns trajectories in explicit water to assess conformational stability and aggregation propensity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.